(2E)-3-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE
Description
Properties
IUPAC Name |
(E)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O2/c1-17-6-7-18(2)24(12-17)28-25(29)21(15-27)13-20-4-3-5-23(14-20)30-16-19-8-10-22(26)11-9-19/h3-14H,16H2,1-2H3,(H,28,29)/b21-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBXLUKJNUHITC-FYJGNVAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=CC2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC(=O)/C(=C/C2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2E)-3-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE typically involves multiple steps. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic methods include:
Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to form an α,β-unsaturated ketone.
Nucleophilic Substitution:
Amidation: The final step often involves the formation of the amide bond through the reaction of an amine with an activated carboxylic acid derivative.
Industrial production methods may involve optimization of these reactions to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
(2E)-3-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the cyano group to an amine or the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, to introduce various functional groups onto the aromatic ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective reactions.
Scientific Research Applications
Chemical Properties and Structure
This compound has the following chemical characteristics:
- Molecular Formula : C31H26ClN3O4
- Molecular Weight : 572.08 g/mol
- IUPAC Name : (2E)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-2-cyano-N-(2,5-dimethylphenyl)acrylamide
- Structural Features :
- Contains a cyano group which enhances reactivity.
- The presence of a chlorobenzyl moiety may contribute to biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. The introduction of cyano and acrylamide groups is known to enhance the interaction with biological targets, such as enzymes involved in cancer progression. For instance, derivatives of acrylamide have been explored for their ability to inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis.
Case Study : A related compound demonstrated significant activity against breast cancer cell lines by inducing apoptosis through the mitochondrial pathway, suggesting that the structure of (2E)-3-{3-[(4-chlorobenzyl)oxy]phenyl}-2-cyano-N-(2,5-dimethylphenyl)acrylamide could be optimized for similar effects .
Enzyme Inhibition
The compound's structural features suggest potential as a selective inhibitor for various enzymes. For example, benzamide derivatives are known to inhibit dihydrofolate reductase (DHFR), an enzyme critical in DNA synthesis and repair.
Research Findings : A study on related benzamide compounds showed that modifications at the aromatic ring significantly affected their inhibitory potency against DHFR, indicating that this compound could be similarly effective .
Polymer Chemistry
The acrylamide moiety allows this compound to participate in polymerization reactions, making it useful in developing new materials with specific properties.
Application Example : Research has shown that acrylamide-based polymers can be used in drug delivery systems due to their biocompatibility and ability to form hydrogels . The incorporation of the cyano group may enhance the thermal stability and mechanical properties of these polymers.
Mechanism of Action
The mechanism of action of (2E)-3-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to specific sites on these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Acrylamide Derivatives
Key Observations :
- Aromatic Substitutions : The 4-chlorobenzyloxy group in the target contrasts with coumarin (4i, 4l), thiophene (3f, ), or biphenyl () cores in analogs. These differences influence π-π stacking and hydrophobic interactions.
- Amide Substituents: The 2,5-dimethylphenyl group in the target provides steric bulk compared to smaller groups like methoxyphenoxyethyl (4i) or thiazole (4l).
Pharmacological Activity Comparison
Antimicrobial Activity
Compounds 4i and 4l () demonstrated potent activity against multi-resistant pathogens, with MIC values of 4–6 μM/mL. The coumarin core and methoxy/thiazole substituents likely contribute to membrane disruption or enzyme inhibition. In contrast, the target compound’s chlorobenzyloxy group may enhance penetration into lipid-rich bacterial membranes, though direct antimicrobial data are unavailable .
Antioxidant and Anti-Inflammatory Activity
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)thiophene-3-carboxylates () showed elevated antioxidant activity (e.g., 3f: IC50 ~12 μM in DPPH assay) due to phenolic -OH groups.
Physicochemical Properties
Table 2: Property Comparison Based on Substituents
Insights :
- Compounds with phenolic -OH (e.g., 3f) exhibit better solubility due to polar interactions .
Biological Activity
The compound (2E)-3-{3-[(4-chlorobenzyl)oxy]phenyl}-2-cyano-N-(2,5-dimethylphenyl)acrylamide is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This compound belongs to the class of acrylamides, which are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects.
Chemical Structure and Properties
- Molecular Formula : C24H25ClN2O2
- Molecular Weight : 404.92 g/mol
- CAS Number : 1306753-64-9
The structure features a cyano group and a chlorobenzyl ether, which contribute to its biological activity. The presence of the dimethylphenyl moiety is also significant for its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit potent anticancer properties. For instance:
- Mechanism of Action : Research suggests that acrylamide derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways. The cyano group is known to enhance the electrophilicity of the compound, facilitating interactions with nucleophilic sites in cellular proteins.
- Case Study : A study involving a similar compound demonstrated significant inhibition of cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values in the low micromolar range. The apoptosis was confirmed via flow cytometry and Western blot analysis showing increased levels of pro-apoptotic proteins.
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has also been explored:
- In Vitro Studies : Inflammatory cytokine assays showed that treatment with this class of compounds reduced levels of TNF-alpha and IL-6 in activated macrophages. This suggests a mechanism where these compounds inhibit NF-kB signaling pathways.
Antimicrobial Activity
Another area of interest is the antimicrobial activity:
- Efficacy Against Pathogens : Preliminary screening against various bacterial strains (e.g., E. coli, S. aureus) indicated that the compound exhibits moderate antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Data Summary
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis involves a Knoevenagel condensation between a cyanoacetamide precursor and substituted benzaldehydes. Key steps include:
- Refluxing in toluene with piperidine (catalyst) and acetic acid (acid mediator) for 5–6 hours .
- Monitoring reaction completion via thin-layer chromatography (TLC).
- Purification by recrystallization using polar aprotic solvents (e.g., ethanol or acetone). Methodological Insight: Optimize molar ratios (e.g., 10:11 precursor-to-aldehyde ratio) and solvent polarity to improve yields (typically 70–85% in analogous syntheses) .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Spectroscopic Analysis: Use -NMR and -NMR to verify the E-configuration of the acrylamide double bond and substituent positions .
- X-ray Crystallography: Resolve crystal structures to confirm stereochemistry, as demonstrated for related cyanoacrylates .
- HPLC-PDA: Assess purity (>95%) and detect byproducts from incomplete condensation .
Advanced Research Questions
Q. How does the substitution pattern (e.g., 4-chlorobenzyloxy vs. other groups) influence biological activity?
- Structure-Activity Relationship (SAR): Replace the 4-chlorobenzyloxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to test antioxidant/anti-inflammatory activity. Example Data (Analogous Compounds):
| Substituent | Antioxidant IC (µM) | Anti-inflammatory ED (mg/kg) |
|---|---|---|
| 4-Cl | 12.3 ± 1.2 | 8.5 ± 0.6 |
| 4-OCH | 28.7 ± 2.1 | 15.2 ± 1.3 |
| 4-NO | 9.8 ± 0.9 | 7.1 ± 0.4 |
| Lower IC/ED indicates higher potency . |
Q. What in vitro models are appropriate for evaluating its mechanism of action?
- Enzyme Inhibition Assays: Test against COX-2 or LOX for anti-inflammatory activity, given structural similarity to known inhibitors .
- Cellular Models: Use LPS-stimulated RAW 264.7 macrophages to measure TNF-α/IL-6 suppression .
- Target Identification: Employ thermal shift assays or SPR to study binding to ERRα, a nuclear receptor targeted by related acrylamides .
Q. How to resolve discrepancies in activity data across studies (e.g., variable MIC values)?
- Standardize Assays: Control variables like bacterial strain (e.g., S. aureus vs. MRSA), inoculum size, and solvent (DMSO concentration ≤1%) .
- Synergy Studies: Combine with β-lactams to assess potentiation effects, as seen with structurally similar acrylamides (e.g., 4i and 4l in showed MICs of 4–6 µM/mL against resistant strains) .
Data Contradiction Analysis
Q. Why do some studies report high antioxidant activity but low anti-inflammatory efficacy?
- Mechanistic Divergence: Antioxidant activity (e.g., DPPH scavenging) may not directly correlate with in vivo anti-inflammatory pathways (e.g., COX-2 inhibition) .
- Bioavailability Factors: Poor solubility or metabolic instability (e.g., ester hydrolysis) could reduce in vivo efficacy despite in vitro potency .
Methodological Recommendations
- SAR Optimization: Introduce hydrophilic groups (e.g., sulfonamides) to improve solubility without compromising activity .
- In Silico Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with ERRα or COX-2 active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
